molecular formula C8H17F3N2 B2383830 N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine CAS No. 886503-62-4

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine

Cat. No.: B2383830
CAS No.: 886503-62-4
M. Wt: 198.233
InChI Key: SNKIERCAMOHJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H17F3N2 It is a diamine derivative characterized by the presence of a butyl group and a trifluoroethyl group attached to the ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with butyl bromide and 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions generally include:

    Temperature: 50-80°C

    Solvent: Anhydrous ethanol or acetonitrile

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous ether or tetrahydrofuran, 0-25°C.

    Substitution: Halogenated compounds (e.g., alkyl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., ethanol), 50-80°C.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted diamines

Scientific Research Applications

N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diamine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine
  • N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine

Uniqueness

N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine is unique due to the presence of both butyl and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the butyl group provides flexibility and hydrophobicity, making it suitable for various applications.

Properties

IUPAC Name

N-butyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3N2/c1-2-3-4-12-5-6-13-7-8(9,10)11/h12-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKIERCAMOHJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.